molecular formula C17H12ClFN6O2 B2566622 1-(5-chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892770-50-2

1-(5-chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2566622
CAS No.: 892770-50-2
M. Wt: 386.77
InChI Key: GUBRZYFOCMAWSQ-UHFFFAOYSA-N
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Description

The compound 1-(5-chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at positions 1 and 4. The 1-position carries a 5-chloro-2-methoxyphenyl group, while the 4-position is substituted with a 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN6O2/c1-26-13-7-6-9(18)8-12(13)25-15(20)14(22-24-25)17-21-16(23-27-17)10-4-2-3-5-11(10)19/h2-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBRZYFOCMAWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various cancer cell lines. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound features a complex structure that includes a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • IC50 Values : The compound has been evaluated against several cancer cell lines, including:
    • PC-3 (Prostate Cancer) : IC50 = 0.67 µM
    • HCT-116 (Colon Cancer) : IC50 = 0.80 µM
    • ACHN (Renal Cancer) : IC50 = 0.87 µM .

These values indicate potent activity, suggesting that this compound could be a lead candidate for further development in cancer therapy.

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and inhibition of key signaling pathways involved in cancer progression. Specifically, studies have shown that it can inhibit the activity of enzymes like EGFR and Src, which are critical in tumor growth and metastasis .

Comparative Biological Activity Table

Cell LineIC50 Value (µM)Observed Effect
PC-30.67Significant growth inhibition
HCT-1160.80Induction of apoptosis
ACHN0.87Inhibition of cell proliferation

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various experimental setups:

  • Study on Anticancer Activity : A comprehensive screening revealed that the compound exhibited notable cytotoxicity against multiple cancer types with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : These studies indicated strong binding affinities to targets such as human alkaline phosphatase and EGFR, suggesting that the compound may effectively disrupt critical cellular processes involved in cancer progression .
  • Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in sensitive cancer cell lines .

Scientific Research Applications

The compound 1-(5-chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a synthetic organic molecule that has gained attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, focusing on scientific research, particularly in the development of pharmaceuticals.

Chemical Properties and Structure

The compound belongs to a class of molecules characterized by the presence of a triazole ring and an oxadiazole moiety. Its molecular formula is C18H15ClFN5OC_{18}H_{15}ClFN_5O, with a molecular weight of approximately 367.8 g/mol. The structural features contribute to its biological activity, making it a candidate for further investigation in drug discovery.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. The specific compound has been evaluated for its efficacy against various cancer cell lines:

  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation. For instance, derivatives of oxadiazoles have shown significant activity against thymidine phosphorylase, an enzyme implicated in tumor metabolism and growth .
  • Case Studies :
    • In vitro studies demonstrated that certain derivatives of oxadiazoles exhibited potent activity against breast cancer cell lines (e.g., MCF-7), with some compounds showing IC50 values significantly lower than standard anticancer agents .
    • A study reported the synthesis of new oxadiazole derivatives that displayed enhanced cytotoxicity against leukemia cell lines, indicating the potential for developing novel therapeutic agents based on this compound .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research into similar compounds has indicated that triazole derivatives can possess antifungal properties. This opens avenues for exploring the efficacy of the compound against various microbial pathogens.

Anti-inflammatory Effects

Preliminary studies have suggested that compounds with similar structural motifs may exhibit anti-inflammatory properties. Investigating the compound's ability to modulate inflammatory pathways could lead to new treatments for inflammatory diseases.

Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (µM)Reference
AnticancerMCF-7 (breast cancer)<10
AnticancerHL-60 (leukemia)9.51
AntimicrobialVarious bacterial strainsTBDTBD
Anti-inflammatoryTBDTBDTBD

Synthesis Pathways

Compound DerivativeSynthesis MethodYield (%)
1-(5-chloro-2-methoxyphenyl)Standard cyclization85
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]Multi-step synthesis75

Comparison with Similar Compounds

Structural Analogs with Triazole-Oxadiazole Cores

Compounds sharing the 1,2,3-triazol-5-amine core with oxadiazole substituents exhibit variations in aryl group substitution patterns, influencing physicochemical and biological properties.

Compound Name Structural Features Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound 1,2,3-Triazol-5-amine ~386.8 5-Cl-2-MeO-phenyl; 3-(2-F-phenyl)-oxadiazole Not reported -
Compound 1,2,3-Triazol-5-amine ~384.5 2,5-diMeO-phenyl; 3-(4-Cl-phenyl)-oxadiazole Not reported
(Compound 4) Thiazole-dihydro-pyrazole ~525.9 4-Cl-phenyl; 4-F-phenyl; triazolyl Antimicrobial

Key Observations :

  • The target compound and analog differ in methoxy (MeO) and chloro (Cl) substitution positions. The 2,5-diMeO group in may enhance solubility compared to the 5-Cl-2-MeO group in the target .

Halogen-Substituted Derivatives

Halogen substituents (Cl, F, Br) significantly impact lipophilicity, crystal packing, and bioactivity.

Compound Name Halogen Substituents Molecular Weight (g/mol) Structural Impact Reference
Target Compound 5-Cl (phenyl); 2-F (oxadiazole) ~386.8 Ortho-F may hinder steric access; para-Cl increases lipophilicity -
(Compound 4) 4-Cl (phenyl); 4-F (phenyl) ~525.9 Isostructural Cl/Br analogs show similar packing but altered solubility
Compound 4-Cl-2-F (benzyl) ~242.5 Ortho-F and para-Cl enhance membrane permeability

Key Observations :

  • Ortho-fluorine in the target’s oxadiazole may reduce steric accessibility compared to para-fluorine in .
  • Chlorine’s higher lipophilicity (vs. fluorine) could improve target compound’s blood-brain barrier penetration .

Key Observations :

  • ’s thiazole-triazole hybrid shows potent antitumor activity, suggesting that the target’s oxadiazole-triazole scaffold may exhibit similar properties .
  • ’s antimicrobial activity correlates with halogenated aryl groups, a feature shared with the target .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing this triazole-oxadiazole hybrid, and how do reaction conditions impact yield?

  • Methodology : The compound’s synthesis typically involves multi-step protocols. Key steps include:

  • Cyclization : Use of phosphorus oxychloride (POCl₃) at 120°C to cyclize substituted hydrazides into oxadiazole rings .
  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring assembly, ensuring regioselectivity.
  • Critical Conditions : Base selection (e.g., NaHCO₃ for pH control), solvent polarity (DMF or THF), and microwave-assisted synthesis to reduce reaction time and improve yield .

Q. Which analytical techniques are essential for verifying structural integrity and purity?

  • Methodology :

  • X-ray Crystallography : Resolves tautomerism in triazole/oxadiazole systems and confirms substitution patterns (e.g., dihedral angles between aromatic rings) .
  • Spectral Analysis :
  • IR : Look for N-H stretches (~3300 cm⁻¹) and C=N/C-O bands (1600–1500 cm⁻¹) .
  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and fluorophenyl protons (δ ~7.2–7.6 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways or predict bioactivity?

  • Methodology :

  • Reaction Path Modeling : Use density functional theory (DFT) to calculate transition-state energies for cyclization steps, identifying rate-limiting barriers .
  • Molecular Docking : Screen against target proteins (e.g., bacterial enzymes or kinase domains) to prioritize derivatives for synthesis. For example, oxadiazole moieties may bind ATP pockets via π-π stacking .
  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and blood-brain barrier penetration to guide lead optimization .

Q. What experimental approaches resolve contradictions in reported bioactivity data for similar compounds?

  • Methodology :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
  • Purity Validation : Use DSC (differential scanning calorimetry) to confirm crystallinity and rule out polymorphic effects .
  • Structural Analog Comparison : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-chlorophenyl) to isolate SAR trends .

Q. How can regioselectivity challenges in triazole functionalization be addressed?

  • Methodology :

  • Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) during oxadiazole formation to prevent side reactions .
  • Catalytic Optimization : Screen Pd/Cu catalysts for cross-coupling reactions to enhance C–N bond formation efficiency .

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